molecular formula C9H10ClF2N B2512498 (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 1156491-08-5

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2512498
CAS No.: 1156491-08-5
M. Wt: 205.63
InChI Key: WTXYKXBHDMJYAB-DKXTVVGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a 2,4-difluorophenyl substituent and an amine functional group. These analogs are critical intermediates in pharmaceuticals like Ticagrelor, a P2Y12 inhibitor used to treat acute coronary syndromes . The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications .

Properties

IUPAC Name

(1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXYKXBHDMJYAB-DKXTVVGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156491-08-5
Record name rac-(1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclopropanation and CBS Reduction

The Corey–Bakshi–Shibata (CBS) reduction forms the cornerstone of stereoselective synthesis. Starting with 3,4-difluorocinnamic acid derivatives, cyclopropanation is achieved via a [2+1] cycloaddition using ethyl diazoacetate under Rh(II) catalysis. The resulting trans-cyclopropane ester undergoes CBS reduction with borane–tetrahydrofuran (BH₃·THF) and a chiral oxazaborolidine catalyst (e.g., (S)-CBS catalyst), achieving >98% enantiomeric excess (ee).

Key Reaction Parameters

Step Reagents/Conditions Yield ee
Cyclopropanation Rh₂(OAc)₄, CH₂Cl₂, 0°C 85%
CBS Reduction (S)-CBS catalyst, BH₃·THF, −20°C 78% 98.5%

Amide Formation and Hofmann Degradation

The cyclopropane ester is hydrolyzed to the carboxylic acid, followed by amidation with thionyl chloride and ammonium hydroxide. Subsequent Hofmann degradation using NaOCl/NaOH converts the amide to the primary amine. Salt formation with HCl in ethanol yields the hydrochloride salt with 99.2% purity.

Hofmann Rearrangement Pathway

Trans-Cyclopropanecarboxamide Intermediate

A scalable route begins with 2,4-difluorostyrene, which undergoes cyclopropanation with ethyl diazoacetate. The resultant trans-cyclopropanecarboxylic acid is converted to the primary amide via mixed anhydride formation (ClCO₂Et, NH₃). Hofmann rearrangement using Pb(OAc)₄ in aqueous NaOH produces the amine, isolated as the hydrochloride salt in 82% overall yield.

Optimization Insights

  • Solvent System : Tetrahydrofuran/water (3:1) minimizes byproducts.
  • Temperature : −10°C during amidation prevents racemization.

Chiral Auxiliary-Mediated Synthesis

Oppolzer’s Sultam Derivative

This method employs (R)-(−)-2,10-camphorsultam as a chiral auxiliary. 3,4-Difluorocinnamic acid is coupled to the sultam, followed by cyclopropanation with ethyl diazoacetate. The auxiliary directs facial selectivity, yielding the (1R,2S)-isomer exclusively. Acidic cleavage (HCl/MeOH) releases the free amine, which is precipitated as the hydrochloride salt (95% ee, 76% yield).

Industrial-Scale Production

Continuous Flow Cyclopropanation

To enhance throughput, a continuous flow system replaces batch reactors for cyclopropanation. Ethyl diazoacetate and 2,4-difluorostyrene are mixed in a microreactor (residence time: 2 min, 50°C), achieving 92% conversion. Subsequent enzymatic resolution using immobilized Candida antarctica lipase B separates enantiomers, yielding 99.4% ee.

Catalytic Hydrogenation

An alternative industrial route involves catalytic hydrogenation of a nitrocyclopropane precursor. (1S,2R)-2-(3,4-difluorophenyl)-1-nitrocyclopropane is reduced under H₂ (50 psi) with Pd/C in ethanol, affording the amine hydrochloride in 89% yield.

Comparative Analysis of Methods

Method Key Advantage Limitation Scale Feasibility
CBS Reduction High ee (98.5%) Costly borane reagents Pilot scale
Hofmann Rearrangement Low-cost reagents Moderate ee (90–92%) Industrial
Chiral Auxiliary Excellent stereocontrol Multi-step synthesis Lab scale
Continuous Flow High throughput Capital-intensive equipment Industrial

Critical Process Parameters

Stereochemical Control

  • CBS Catalyst Loading : 10 mol% optimal for ee >98%.
  • Temperature Effects : Reduction below −20°C minimizes epimerization.

Purification Strategies

  • Crystallization : Ethanol/water (4:1) recrystallizes the hydrochloride salt to >99.5% purity.
  • Chiral Chromatography : Resolves racemic mixtures using Chiralpak AD-H columns.

Chemical Reactions Analysis

Reduction Reactions

The hydrochloride salt can undergo reduction under catalytic hydrogenation conditions. While direct data is limited, analogous compounds (e.g., nitrocyclopropane derivatives) are reduced to amines using zinc dust and hydrochloric acid in methanol . For example:

NitrocyclopropaneHCl/MeOHZnAmine hydrochloride\text{Nitrocyclopropane} \xrightarrow[\text{HCl/MeOH}]{\text{Zn}} \text{Amine hydrochloride}

This suggests the compound’s amine group could participate in further reductive processes, though secondary reductions are less common.

Oxidation Reactions

The primary amine group is susceptible to oxidation, forming nitroso or nitro derivatives under strong oxidizing conditions. For example:

R-NH2CrO3KMnO4R-NO2\text{R-NH}_2 \xrightarrow[\text{CrO}_3]{\text{KMnO}_4} \text{R-NO}_2

The cyclopropane ring may also oxidize to form cyclopropanone derivatives, though this requires harsh conditions (e.g., ozone or peroxides).

Acid-Base Reactions

As a hydrochloride salt, the compound readily releases the free amine in basic media:

R-NH3+ClNaOHR-NH2+NaCl+H2O\text{R-NH}_3^+ \text{Cl}^- \xrightarrow{\text{NaOH}} \text{R-NH}_2 + \text{NaCl} + \text{H}_2\text{O}

The free amine exhibits nucleophilic behavior, reacting with electrophiles such as acyl chlorides or alkyl halides .

Substitution Reactions

The difluorophenyl group’s fluorine atoms can undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reagent/ConditionsProductYield (%)Reference
NaNH₂, NH₃, -33°C2,4-Dichlorophenyl derivative60–75
CuCN, DMF, 150°CCyano-substituted derivative~50

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under acidic or thermal conditions:

Acid-Catalyzed Ring Opening
In concentrated HCl, the ring opens to form a 1,3-dichloropropane derivative:

CyclopropaneHClCH2Cl-CH2CH2Cl\text{Cyclopropane} \xrightarrow{\text{HCl}} \text{CH}_2\text{Cl-CH}_2\text{CH}_2\text{Cl}

Thermal Decomposition
At >200°C, the ring fragments into ethylene and a nitrile derivative :

CyclopropaneΔC2H4+R-C≡N\text{Cyclopropane} \xrightarrow{\Delta} \text{C}_2\text{H}_4 + \text{R-C≡N}

Complexation and Coordination

The amine group acts as a ligand in coordination chemistry. Structural analogs form complexes with transition metals (e.g., Pd, Ni), enabling catalytic applications :

Metal SaltLigand RatioApplication
PdCl₂1:2Cross-coupling catalysis
Ni(acac)₂1:1Polymerization catalysis

Biological Interactions

While not a direct chemical reaction, the compound’s amine group interacts with biological targets via hydrogen bonding and ionic interactions. For example:

  • Enzyme Inhibition : Binds to kinase active sites via NH–O hydrogen bonds .

  • Receptor Agonism : Modulates serotonin receptors through amine-mediated interactions .

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

CompoundAmine Reactivity (Relative)Cyclopropane StabilityReference
(1R,2S)-2-(2,4-DFP)cyclopropanamine; HClHighModerate
(1R,2R)-2-(3,4-DFP)cyclopropanamineModerateHigh
2-(4-Fluorophenyl)cyclopropanamineLowLow

Scientific Research Applications

Medicinal Chemistry

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine; hydrochloride has been investigated for its potential therapeutic applications:

  • Antidepressant Activity : Initial studies indicate that this compound may interact with serotonin receptors, suggesting potential use in treating mood disorders.
  • Antipsychotic Properties : Research has shown that similar compounds can modulate dopaminergic systems, indicating possible antipsychotic effects.

Biological Studies

The compound's unique structure allows it to serve as a valuable tool in biological research:

  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction Analysis : Ongoing studies are examining how this compound binds to various receptors, which could lead to new insights into drug design.
Activity TypeEffectReference
AntidepressantPotential modulation of serotonin levels
AntipsychoticInteraction with dopaminergic pathways
Enzyme InhibitionInhibition of metabolic enzymes
Receptor ModulationBinding to serotonin receptors

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal highlighted the antidepressant-like effects of (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine in rodent models. The findings indicated significant improvements in behavioral tests associated with depression when administered at specific dosages.

Case Study 2: Antipsychotic Potential

In another investigation focusing on cyclopropylamines, researchers found that derivatives similar to (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine exhibited substantial antipsychotic effects through selective action on serotonin receptors. This suggests that modifications in the structure can enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 2,4-difluorophenyl group enhances its binding affinity and specificity. The cyclopropane ring provides rigidity, influencing the compound’s conformation and interaction with targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The position and number of fluorine atoms on the phenyl ring significantly influence electronic, steric, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Cyclopropanamine Hydrochloride Derivatives
Compound (Substituents) Molecular Formula (HCl Salt) Molecular Weight CAS Number Key Applications/Notes References
Target Compound (2,4-difluorophenyl) C₉H₁₀ClF₂N 205.63* Not available Limited data in literature -
(3,4-difluorophenyl) C₉H₁₀ClF₂N 205.63 1156491-10-9 Ticagrelor intermediate
(4-fluorophenyl) C₉H₁₁ClFN 187.64 1314324-00-9 Research reagent
(2,3-difluorophenyl) C₉H₁₀ClF₂N 205.63 1807939-83-8 Ticagrelor impurity reference
(3-chloro-4-fluorophenyl) C₉H₉Cl₂FN 222.09 Not available Chemical reagent

*Assumed based on structural similarity to 3,4-difluoro analog.

Key Observations:
  • Electronic Effects : Fluorine at the 4-position (para) in the 4-fluoro analog reduces steric hindrance compared to ortho-substituted derivatives, enhancing reactivity in coupling reactions .
  • Biological Activity : The 3,4-difluoro analog is critical for Ticagrelor’s antiplatelet activity, as its stereochemistry ensures proper binding to the P2Y12 receptor . In contrast, the 2,3-difluoro variant is identified as a process-related impurity, highlighting the sensitivity of biological systems to substitution patterns .
Notes:
  • The 3,4-difluoro compound’s synthesis employs chiral auxiliaries and transition metal catalysts to achieve high enantiomeric purity, essential for pharmaceutical efficacy .
  • Biphasic systems in flow reactors improve mixing efficiency for lipase-mediated resolutions, as seen in the 2,3-difluoro variant’s synthesis .

Implications of Fluorine Substitution

  • 3,4-Difluoro vs. 2,4-Difluoro : The 3,4-difluoro configuration is optimal for Ticagrelor due to its spatial alignment with the target receptor. In contrast, the 2,4-difluoro isomer’s biological activity remains uncharacterized, though steric repulsion from ortho-fluorine may reduce binding affinity .
  • Regulatory Considerations : Impurities like the 2,3-difluoro derivative require stringent control (<0.15% per ICH guidelines), underscoring the importance of regioselective synthesis .

Biological Activity

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine; hydrochloride
  • Molecular Formula : C9H9F2N·HCl
  • Molecular Weight : 205.632 g/mol
  • CAS Number : 1402222-66-5

The biological activity of (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine; hydrochloride is primarily linked to its interaction with various neurotransmitter receptors. Notably, it exhibits agonistic activity at the serotonin receptor subtype 5-HT_2C, which is implicated in mood regulation and appetite control. This interaction suggests potential applications in treating mood disorders and obesity.

Antidepressant Activity

Research indicates that compounds structurally related to (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine; hydrochloride demonstrate significant antidepressant-like effects in animal models. For instance:

  • Study Findings : In a study assessing the antidepressant potential of cyclopropanamine derivatives, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine showed a reduction in immobility time in the forced swim test (FST), a common assay for antidepressant activity .

Neurotransmitter Modulation

The compound's ability to modulate neurotransmitter systems has been explored:

  • Serotonin System : Agonistic effects on the 5-HT_2C receptor enhance serotonergic neurotransmission, which may contribute to its antidepressant effects .

Case Studies and Research Findings

StudyFindings
Forced Swim Test Demonstrated reduced immobility time indicating antidepressant-like effects .
Receptor Binding Assays Showed high affinity for 5-HT_2C receptors with potential implications for mood regulation .
Behavioral Studies Indicated significant changes in feeding behavior in rodent models, supporting the hypothesis of appetite modulation .

Safety and Toxicology

While (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine; hydrochloride exhibits promising biological activity, safety assessments are crucial. Preliminary toxicological evaluations have categorized it as an irritant but further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride, and how is stereochemical purity ensured?

  • Methodological Answer : Synthesis typically involves multi-step processes starting with Friedel-Crafts acylation of 2,4-difluorobenzene derivatives, followed by cyclopropanation via asymmetric catalysis to control stereochemistry. Key steps include:

  • Cyclopropane ring formation : Using Sharpless epoxidation or transition-metal-catalyzed reactions to achieve the (1R,2S) configuration .
  • Amine introduction : Hofmann degradation or reductive amination under controlled pH to avoid racemization .
  • Purity assurance : High-Performance Liquid Chromatography (HPLC) with chiral columns (>95% enantiomeric excess) and Nuclear Magnetic Resonance (NMR) for structural validation .

Q. How is the structural configuration of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :

  • Stereochemical analysis : Circular Dichroism (CD) spectroscopy and X-ray crystallography confirm the (1R,2S) configuration .
  • Functional group identification : Fourier-Transform Infrared Spectroscopy (FT-IR) for amine (-NH₂) and cyclopropane ring vibrations.
  • Mass spectrometry (MS) : Accurately determines molecular weight (205.63 g/mol) and validates chloride counterion presence .

Q. What preliminary biological assays are recommended to screen for neuroprotective or antidepressant activity?

  • Methodological Answer :

  • In vitro models : Primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) to assess neuroprotection via cell viability assays (MTT or LDH release) .
  • Receptor binding studies : Radioligand displacement assays for serotonin (5-HT₁A/2A) and NMDA receptors, given structural analogs’ activity in mood regulation .

Advanced Research Questions

Q. How can researchers optimize yield in asymmetric cyclopropanation while minimizing byproducts?

  • Methodological Answer :

  • Catalyst selection : Chiral bisoxazoline-copper complexes improve enantioselectivity (>90% ee) .
  • Reaction monitoring : In-situ NMR or Raman spectroscopy to track intermediate formation (e.g., epoxides) and adjust reaction kinetics .
  • Byproduct mitigation : Use of scavengers (e.g., molecular sieves) to trap water in amine formation steps .

Q. How do contradictory data on receptor binding affinities arise, and how can they be resolved?

  • Methodological Answer :

  • Source identification : Variability may stem from assay conditions (e.g., pH affecting amine protonation). Standardize buffer systems (e.g., Tris-HCl at pH 7.4) .
  • Orthogonal validation : Compare radioligand assays with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Computational docking : Molecular dynamics simulations to predict binding modes and reconcile discrepancies .

Q. What strategies are effective for studying metabolic stability and degradation pathways?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Key enzymes: CYP3A4/2D6 .
  • Stability under stress : Forced degradation studies (heat, light, pH extremes) with HPLC tracking. Note: Cyclopropane rings are prone to ring-opening under acidic conditions .

Q. How does fluorination position (2,4-difluoro vs. 3,4-difluoro) impact pharmacological activity?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs and test in parallel receptor binding/functional assays. 2,4-substitution enhances lipophilicity (logP ~2.1) and blood-brain barrier penetration vs. 3,4-substituted analogs .
  • Structural analysis : X-ray crystallography of ligand-receptor complexes to map fluorine interactions with hydrophobic pockets .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationChiral HPLC, Asymmetric CatalysisEnantiomeric excess (>95%), Yield (>70%)
Receptor BindingRadioligand Displacement, cAMP AssaysIC₅₀, Ki (nM range)
Metabolic StabilityLC-MS/MS with Liver MicrosomesHalf-life (t½), Major Metabolites
Structural ElucidationX-ray Crystallography, CD SpectroscopyBond angles, Dihedral angles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.